molecular formula C8H8ClN3S B7758321 4-chlorobenzaldehyde thiosemicarbazone

4-chlorobenzaldehyde thiosemicarbazone

Cat. No.: B7758321
M. Wt: 213.69 g/mol
InChI Key: FABQYDLGFZXBIK-WZUFQYTHSA-N
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Description

4-chlorobenzaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antitumor, antiviral, and antibacterial properties . The compound is characterized by the presence of a thiosemicarbazone group attached to a 4-chlorobenzaldehyde moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chlorobenzaldehyde thiosemicarbazone can be synthesized through the reaction of 4-chlorobenzaldehyde with thiosemicarbazide. The reaction typically involves mixing equimolar amounts of 4-chlorobenzaldehyde and thiosemicarbazide in a suitable solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the thiosemicarbazone derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde thiosemicarbazone involves its interaction with biological molecules, particularly enzymes. The compound is known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. By binding to the active site of the enzyme, it prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby inhibiting DNA replication and cell proliferation . This mechanism is particularly relevant in its antitumor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorobenzaldehyde thiosemicarbazone is unique due to the presence of both the chlorine substituent and the thiosemicarbazone group. This combination enhances its biological activity and makes it a valuable compound for various applications in research and industry .

Biological Activity

4-Chlorobenzaldehyde thiosemicarbazone (CBTSC) is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry, supported by research findings and case studies.

Overview of this compound

Chemical Structure and Properties
this compound is derived from the condensation of 4-chlorobenzaldehyde and thiosemicarbazone. It exhibits a thiosemicarbazone functional group, which is known for its chelating properties and ability to form complexes with transition metals, enhancing its biological activity.

The primary mechanism of action for CBTSC involves the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis. By binding to the active site of this enzyme, CBTSC prevents the conversion of ribonucleotides into deoxyribonucleotides, thereby inhibiting DNA replication and cell proliferation . This mechanism underlies its potential as an antitumor agent.

Biological Activities

Antitumor Activity
CBTSC has shown promising results in various studies as an antitumor agent. It inhibits the proliferation of cancer cells through its interaction with ribonucleotide reductase. Research indicates that CBTSC complexes with nickel(II) and copper(II) enhance its cytotoxic effects against different cancer cell lines, including pancreatic, gastric, and hepatic cancers .

Antiviral and Antibacterial Properties
In addition to its antitumor effects, CBTSC exhibits antiviral and antibacterial activities. Studies have demonstrated its efficacy against several viral strains and bacterial pathogens, suggesting potential applications in treating infections .

Tyrosinase Inhibition
CBTSC has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. Its IC50 values are reported to be below 1 μM, making it one of the most effective tyrosinase inhibitors discovered to date. This property positions CBTSC as a candidate for developing skin-whitening agents and anti-browning agents in food .

Research Findings

Study Findings
Li et al. (2019)Reported CBTSC's strong inhibitory effect on tyrosinase with IC50 values < 1 μM .
RJPBCS (2014)Demonstrated antioxidant activity in metal complexes formed with CBTSC .
Hintz (2024)Evaluated the synthesis of various semicarbazones and their biological activities; highlighted CBTSC's antitumor potential .

Case Studies

  • Antitumor Efficacy : A study assessed the effects of CBTSC on human pancreatic cancer cells using MTT assays. Results indicated significant inhibition of cell proliferation compared to controls, supporting its role as a potential chemotherapeutic agent .
  • Tyrosinase Inhibition : Another investigation explored the structure-activity relationship of CBTSC derivatives as tyrosinase inhibitors. The study found that modifications to the thiosemicarbazone structure could enhance inhibitory potency, suggesting avenues for drug development aimed at skin disorders .
  • Metal Complexes : Research on nickel(II) and copper(II) complexes of CBTSC revealed enhanced antioxidant properties compared to the uncomplexed ligand. These findings suggest that metal coordination can improve therapeutic profiles by increasing bioactivity while potentially reducing side effects .

Properties

IUPAC Name

[(Z)-(4-chlorophenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABQYDLGFZXBIK-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5706-80-9
Record name p-Chlorobenzaldehyde 3-thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005706809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chlorobenzaldehyde 3-thiosemicarbazone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X28EYZ3WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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